Bienvenue dans la boutique en ligne BenchChem!

N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide

Lipophilicity Drug Design ADME

N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide is a brominated pyridine derivative functionalized with a pivalamide protecting group and a 5-methoxy substituent. It belongs to a series of 5-substituted pivalamide pyridine building blocks commonly employed in medicinal chemistry for structure–activity relationship (SAR) exploration and kinase inhibitor design.

Molecular Formula C11H15BrN2O2
Molecular Weight 287.15 g/mol
CAS No. 1171920-11-8
Cat. No. B1521789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromo-5-methoxypyridin-3-yl)pivalamide
CAS1171920-11-8
Molecular FormulaC11H15BrN2O2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(N=CC(=C1)OC)Br
InChIInChI=1S/C11H15BrN2O2/c1-11(2,3)10(15)14-8-5-7(16-4)6-13-9(8)12/h5-6H,1-4H3,(H,14,15)
InChIKeyICUMHDBWIKRSGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide (CAS 1171920-11-8): Physicochemical and Procurement Differentiator Guide


N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide is a brominated pyridine derivative functionalized with a pivalamide protecting group and a 5-methoxy substituent. It belongs to a series of 5-substituted pivalamide pyridine building blocks commonly employed in medicinal chemistry for structure–activity relationship (SAR) exploration and kinase inhibitor design . The compound is supplied as a solid research chemical with a typical purity of ≥95% and is part of the AldrichCPR collection of unique screening compounds . Its molecular formula is C₁₁H₁₅BrN₂O₂ (MW 287.15 g/mol), and it carries the MDL identifier MFCD12922731 .

Why N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide Cannot Be Interchanged with Other 5-Substituted Pivalamides


Within the family of 5-substituted 2-bromo-pyridin-3-yl pivalamides, even seemingly minor changes at the 5-position produce quantifiable shifts in lipophilicity, polar surface area, and hydrogen-bonding capacity that have direct consequences for pharmacokinetic behaviour, synthetic scalability, and procurement economics . Because the pivalamide scaffold is often used as a conservative protecting group or metabolic blocking handle, the 5-substituent becomes the primary tunable vector; selecting the wrong analog can compromise oral bioavailability, brain penetration, or downstream functionalisation chemistry . The quantitative evidence below demonstrates why the 5-methoxy derivative occupies a uniquely balanced position among its closest comparators.

N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide Quantitative Evidence Guide: Head-to-Head Comparator Data


Lipophilicity Tuning: Intermediate LogP Among 5-Substituted Pivalamide Analogs

The 5-methoxy derivative exhibits an intermediate computed LogP of 2.91, positioned between the more polar 5-cyano analog (LogP 2.77) and the more lipophilic 5-dimethoxymethyl analog (LogP 3.19) . This places the compound in a favorable central region of lipophilicity space often associated with balanced absorption and solubility.

Lipophilicity Drug Design ADME

Polar Surface Area Optimization: 51.2 Ų Balances Permeability vs. Solubility

The target compound displays a topological polar surface area (TPSA) of 51.2 Ų, which is substantially lower than the 5-cyano analog (65.8 Ų) but higher than the unsubstituted pyridine comparator (42 Ų) . A TPSA value below 90 Ų is generally favourable for passive blood-brain barrier penetration, but values below ~50 Ų can risk poor aqueous solubility.

Polar Surface Area Membrane Permeability BBB Penetration

Hydrogen Bond Acceptor Count: Enhanced Solubility vs. Unsubstituted Pyridine

The 5-methoxy derivative contributes 3 hydrogen bond acceptors (HBA), compared with only 2 HBA for the unsubstituted pyridine analog . The additional HBA originates from the methoxy oxygen and provides an extra interaction point for solvent water molecules and potential biological targets.

Hydrogen Bond Acceptors Solubility Target Engagement

Procurement Cost Advantage: Lower Price-per-Gram vs. 5-Cyano Analog

The 5-methoxy derivative is available at USD 817 per gram (1 g package from Krackeler Scientific / Sigma-Aldrich AldrichCPR), compared with USD 857 per gram for the 5-cyano analog (5 g package at USD 4,284 from AKSci) [1]. The methoxy derivative thus offers a ~4.7% cost saving on a per-gram basis for comparable high-purity material.

Cost Efficiency Procurement Building Block Economics

Purity Specification Advantage: Available at 98% vs. Standard 95% for Cyano Analog

The target compound is commercially available at a purity of 98% (NLT 98% specification from MolCore / Bellancom) , whereas the 5-cyano analog is typically supplied at 95% minimum purity . The 3-percentage-point purity gain reduces the burden of pre-use purification in sensitive catalytic or biological assays.

Purity Quality Control Synthetic Reliability

Optimal Application Scenarios for N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide Based on Quantitative Evidence


CNS Penetrant Kinase Inhibitor Lead Optimization

The balanced LogP (2.91) and TPSA (51.2 Ų) of the 5-methoxy derivative position it inside the established CNS drug-like physicochemical space, while the 5-cyano analog (TPSA 65.8 Ų) exceeds the recommended ceiling for passive brain penetration . Teams pursuing orally bioavailable, brain-penetrant kinase inhibitors should prioritize the methoxy scaffold in early SAR arrays to maintain CNS exposure while exploring additional vectors for potency improvement.

Cost-Sensitive Parallel Synthesis and Library Production

With a per-gram price approximately 5% lower than the 5-cyano analog and availability at 98% purity, the methoxy derivative provides an economical and high-quality starting point for parallel amide coupling or Buchwald–Hartwig diversification libraries . The reduced need for post-purchase purification further shortens library production timelines.

Fragment-Based Drug Discovery Requiring Fine-Tuned Hydrogen Bonding

The additional hydrogen bond acceptor provided by the 5-methoxy group (HBA = 3 vs. 2 for the unsubstituted pyridine) enhances water solubility and offers a directional interaction vector for fragment growing or merging strategies . This makes the compound a superior core fragment when crystallography or NMR indicates a need for an HBA at the position corresponding to the pyridine 5-substituent.

Synthetic Intermediate for Demethylation to 5-Hydroxy Derivative

The methoxy group can be cleanly demethylated (e.g., BBr₃) to yield the 5-hydroxy analog, a versatile intermediate for further O-alkylation diversity. This synthetic pathway is more convergent than installing the hydroxyl group earlier in the sequence, providing a strategic advantage in route planning .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.